2-Chloro-6-(trifluoromethyl)-1,8-naphthyridine
CAS No.:
Cat. No.: VC18165830
Molecular Formula: C9H4ClF3N2
Molecular Weight: 232.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4ClF3N2 |
|---|---|
| Molecular Weight | 232.59 g/mol |
| IUPAC Name | 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine |
| Standard InChI | InChI=1S/C9H4ClF3N2/c10-7-2-1-5-3-6(9(11,12)13)4-14-8(5)15-7/h1-4H |
| Standard InChI Key | WKTCMEMZPFUWJH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=NC=C(C=C21)C(F)(F)F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the 1,8-naphthyridine family, a bicyclic system comprising two fused pyridine rings with nitrogen atoms at positions 1 and 8. The chloro group at position 2 and the electron-withdrawing trifluoromethyl group at position 6 confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFN |
| Molecular Weight | 232.59 g/mol |
| IUPAC Name | 2-chloro-6-(trifluoromethyl)-1,8-naphthyridine |
| Canonical SMILES | C1=CC(=NC2=NC=C(C=C21)C(F)(F)F)Cl |
| Topological Polar Surface Area | 38.9 Ų |
The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the chloro group serves as a leaving group in nucleophilic substitution reactions .
Synthesis and Functionalization
Vilsmeier-Haack Cyclization
Ayoob et al. developed a rapid protocol using N-(pyridine-2-yl)acetamide, dimethylformamide (DMF), and phosphorus oxychloride (POCl) to yield 2-chloro-3-formyl-1,8-naphthyridine. This method achieves cyclization at 80°C with a 72% yield, confirmed by H NMR and IR spectroscopy .
Patent-Scale Production
A Chinese patent (CN106810550A) outlines a three-step industrial synthesis:
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Cyclization: (Trifluoromethyl)pyridin-2-amine reacts with diethyl malonate in tetrahydrofuran (THF) under reflux.
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Chlorination: Intermediate treatment with POCl at 110°C introduces the chloro group.
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Reduction: Catalytic hydrogenation with Pd/C yields the final product .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Temperature (°C) | Key Reagents |
|---|---|---|---|
| Vilsmeier-Haack | 72 | 80 | DMF, POCl |
| Patent Process | 85 | 110 | Diethyl malonate, Pd/C |
Derivative Synthesis
Chalcone derivatives of 2-chloro-1,8-naphthyridine exhibit enhanced bioactivity. For example, Claisen-Schmidt condensation with acetophenone derivatives introduces α,β-unsaturated ketones, which are further iodinated or brominated to yield iodochalcones (3a-e) and dibromo compounds (4a-e) .
Biological Activity and Mechanisms
Antimicrobial Properties
Derivatives demonstrate broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens. Brominated chalcones (4a-e) show MIC values of 4–8 µg/mL, attributed to membrane disruption via hydrophobic interactions .
| Derivative | Target Organism/Cell Line | Activity Metric |
|---|---|---|
| Brominated Chalcone | S. aureus | MIC = 4 µg/mL |
| Parent Compound | MCF-7 | IC = 15 µM |
Industrial and Therapeutic Applications
Pharmaceutical Development
The compound serves as a precursor for kinase inhibitors targeting VEGF and EGFR, critical in angiogenesis and tumor growth. Patent CN106810550A highlights its role in synthesizing 7-naphthyridine-based antitumor agents .
Material Science
Fluorinated naphthyridines are explored as ligands in metal-organic frameworks (MOFs) for gas storage, leveraging their strong hydrogen-bonding capacity.
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